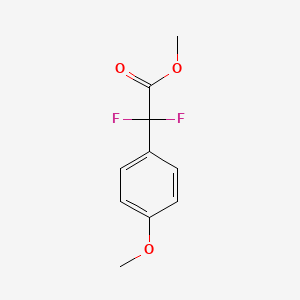
Methyl difluoro(4-methoxyphenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl difluoro(4-methoxyphenyl)acetate is an organic compound with a complex structure that includes a methoxyphenyl group and two fluorine atoms attached to an acetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl difluoro(4-methoxyphenyl)acetate typically involves the reaction of 4-methoxyphenylacetic acid with a fluorinating agent under controlled conditions. One common method is the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl difluoro(4-methoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoyl fluoride or 4-methoxybenzoic acid.
Reduction: Formation of 4-methoxyphenylethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl difluoro(4-methoxyphenyl)acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl difluoro(4-methoxyphenyl)acetate involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in biochemical studies. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-methoxyphenylacetate: Lacks the fluorine atoms, making it less reactive in certain chemical reactions.
Difluoromethylbenzene: Similar fluorination but lacks the ester group, leading to different reactivity and applications.
Uniqueness
Methyl difluoro(4-methoxyphenyl)acetate is unique due to the combination of the methoxyphenyl group and the difluoroacetate moiety. This combination imparts distinct chemical and physical properties, making it a versatile compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C10H10F2O3 |
|---|---|
Molekulargewicht |
216.18 g/mol |
IUPAC-Name |
methyl 2,2-difluoro-2-(4-methoxyphenyl)acetate |
InChI |
InChI=1S/C10H10F2O3/c1-14-8-5-3-7(4-6-8)10(11,12)9(13)15-2/h3-6H,1-2H3 |
InChI-Schlüssel |
PIAGZGZKRUIILE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(C(=O)OC)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


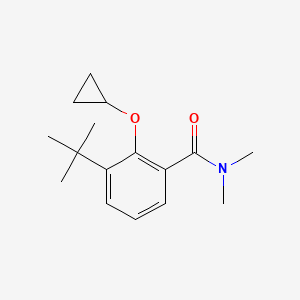
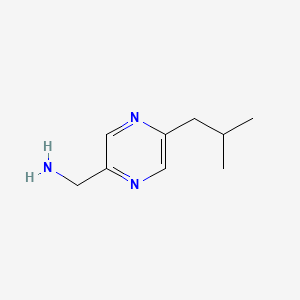
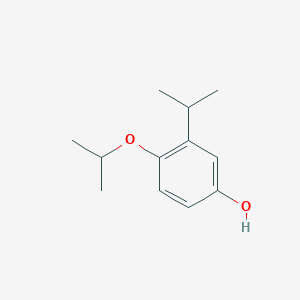

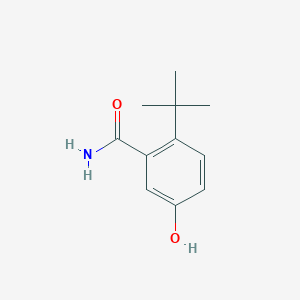

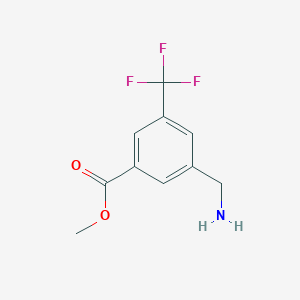
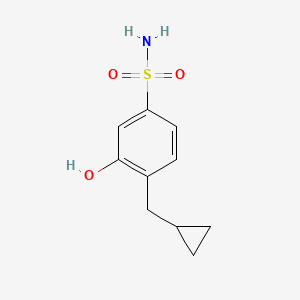
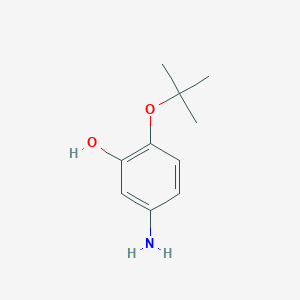


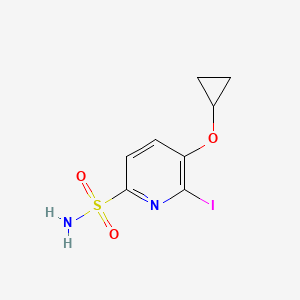
![2-[6-Chloro-5-(trifluoromethyl)pyridin-3-YL]ethanamine](/img/structure/B14846905.png)
![[4-benzyl-3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-1,2,4-triazol-1-yl]phosphonic acid](/img/structure/B14846929.png)
